molecular formula C23H21NO B5252218 1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone

1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone

Cat. No.: B5252218
M. Wt: 327.4 g/mol
InChI Key: PJTGLURIKMIAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.

Chemical Reactions Analysis

1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone can be compared with other indole derivatives such as:

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-17-16-20-14-8-9-15-21(20)24(17)23(25)22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,17,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTGLURIKMIAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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